Cetirizine ethyl ester (CAS 246870-46-2) is a highly lipophilic, non-zwitterionic derivative of the second-generation antihistamine cetirizine. In industrial and analytical procurement, it serves two critical functions: as a late-stage synthetic intermediate that undergoes controlled alkaline hydrolysis to yield cetirizine API, and as the designated USP Related Compound A for chromatographic purity profiling. Unlike the highly polar parent drug, the ethyl ester masks the terminal carboxylic acid, fundamentally altering its solubility, membrane permeability, and reverse-phase retention behavior. This makes it an indispensable material for both API manufacturers requiring a stable, purifiable penultimate intermediate, and analytical laboratories conducting regulatory compliance testing .
Substituting cetirizine ethyl ester with alternative esters (such as methyl or tert-butyl) or utilizing crude reaction mixtures introduces severe analytical and synthetic liabilities. In regulatory quality control, pharmacopeial methods mandate the use of the exact ethyl ester (USP Related Compound A) to calculate relative retention times (RRT) and validate method resolution; a methyl ester analog will shift the retention time, failing system suitability criteria. In bulk synthesis, the ethyl ester provides an optimal balance of steric protection during the upstream N-alkylation of the piperazine ring and lability during the final deprotection step. Bulkier esters resist mild hydrolysis, requiring harsh conditions that degrade the benzhydryl core, while the free acid itself cannot be efficiently alkylated without severe side reactions .
As a designated impurity standard, cetirizine ethyl ester must be completely resolved from the active pharmaceutical ingredient during quality control. Due to the masking of the carboxylic acid, the ester exhibits significantly higher lipophilicity, resulting in a delayed elution profile on standard C18 reverse-phase columns. It typically demonstrates a relative retention time (RRT) of approximately 1.8 to 2.2 compared to the cetirizine peak, ensuring baseline resolution (Rs > 2.0) .
| Evidence Dimension | Reverse-Phase HPLC Relative Retention Time (RRT) |
| Target Compound Data | Cetirizine Ethyl Ester (RRT ~1.8 - 2.2) |
| Comparator Or Baseline | Cetirizine API (RRT = 1.0) |
| Quantified Difference | ΔRRT > 0.8, ensuring complete baseline separation |
| Conditions | Standard pharmacopeial reverse-phase HPLC conditions (C18 column, acidic aqueous/organic mobile phase) |
Procurement of this exact standard is legally and technically required to pass system suitability tests for cetirizine API batch release.
In the industrial synthesis of cetirizine, utilizing the ethyl ester as the penultimate isolable intermediate provides superior overall yields compared to direct oxidation routes from hydroxyzine. The ethyl ester undergoes rapid alkaline hydrolysis (typically using NaOH or KOH in aqueous ethanol) to yield the free acid with conversion rates exceeding 95%. In contrast, direct catalytic oxidation of hydroxyzine often suffers from over-oxidation or incomplete conversion, capping isolated yields at 70-85% and requiring extensive recrystallization [1].
| Evidence Dimension | Final Step Conversion Yield |
| Target Compound Data | Cetirizine Ethyl Ester (Base-catalyzed hydrolysis: >95% yield) |
| Comparator Or Baseline | Hydroxyzine (Direct catalytic oxidation: 70-85% yield) |
| Quantified Difference | 10-25% higher final-step yield with fewer degradation byproducts |
| Conditions | Aqueous alkaline hydrolysis vs. Pd/C catalytic oxidation |
Allows API manufacturers to isolate a highly pure intermediate, streamlining the final production step and minimizing costly downstream purification.
The esterification of cetirizine fundamentally shifts the molecule from a zwitterion at physiological pH to a neutral, highly lipophilic compound. While cetirizine exhibits a relatively low partition coefficient (LogP ~1.5) which restricts its passive transdermal or intracellular permeability, the ethyl ester demonstrates a calculated LogP in the range of 3.5 to 4.0. This significant increase in lipophilicity makes the ester a prime candidate for prodrug formulations designed to enhance topical absorption before undergoing enzymatic cleavage by tissue esterases [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
| Target Compound Data | Cetirizine Ethyl Ester (LogP ~3.5 - 4.0) |
| Comparator Or Baseline | Cetirizine API (LogP ~1.5) |
| Quantified Difference | ~2.0 - 2.5 log unit increase in lipophilicity |
| Conditions | Physiological pH (7.4) modeling |
Provides formulation scientists with a lipophilic alternative for developing transdermal or alternative-delivery prodrug systems.
As USP Related Compound A, this ester is strictly required for the HPLC profiling of cetirizine hydrochloride API. Analytical laboratories must procure this specific compound to calibrate chromatographic systems, determine relative retention times, and quantify unreacted precursor limits to ensure compliance with international regulatory monographs.
In industrial synthesis, cetirizine ethyl ester is procured or generated in situ as the preferred penultimate intermediate. Its stability allows for rigorous purification (e.g., via chromatography or crystallization) before a final, high-yield alkaline hydrolysis step, ensuring the resulting cetirizine API meets stringent purity requirements without complex downstream processing [1].
Due to its significantly higher lipophilicity compared to the zwitterionic parent drug, the ethyl ester is utilized in pharmaceutical R&D as a prodrug candidate. It is specifically selected for studies evaluating enhanced skin permeation in topical anti-allergic formulations, where tissue esterases subsequently convert it back to the active cetirizine molecule [2].
Irritant;Environmental Hazard